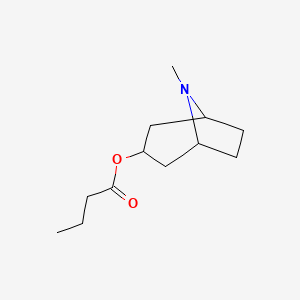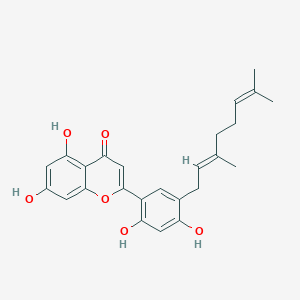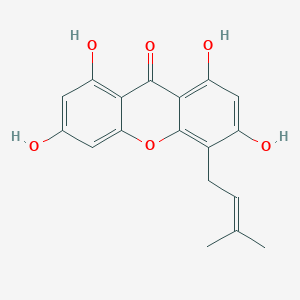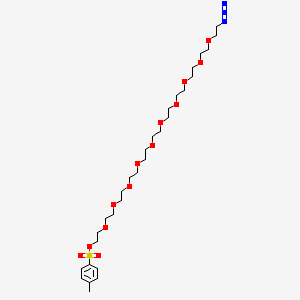
19-Hydroxysenecionine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
19-Hydroxysenecionine is a pyrrolizidine alkaloid metabolite derived from senecionine. Pyrrolizidine alkaloids are a group of naturally occurring chemical compounds found in various plant species, particularly in the Senecio genus. These compounds are known for their hepatotoxicity and potential carcinogenicity. This compound was first isolated from the hepatic microsomes of mice, indicating its role as a metabolite in the biotransformation of senecionine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 19-Hydroxysenecionine typically involves the hydroxylation of senecionine. This can be achieved through enzymatic reactions using liver microsomes, which mimic the metabolic processes in mammals. The specific conditions include the use of a muBondapak-C18 reverse-phase system for high-performance liquid chromatography to isolate and identify the metabolite .
Industrial Production Methods: Industrial production of this compound is not well-documented, primarily due to its classification as a toxic compound. the isolation from natural sources or through biotransformation processes using microbial or enzymatic systems could be potential methods for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 19-Hydroxysenecionine undergoes several types of chemical reactions, including:
Oxidation: Conversion to more oxidized forms, potentially leading to the formation of toxic metabolites.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, and other polar solvents are commonly used.
Major Products Formed: The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which can exhibit different biological activities and toxicities.
Wissenschaftliche Forschungsanwendungen
19-Hydroxysenecionine has several applications in scientific research:
Chemistry: Used as a model compound to study the metabolism of pyrrolizidine alkaloids and their toxicological profiles.
Biology: Investigated for its effects on cellular processes and its role in inducing hepatotoxicity.
Medicine: Studied for its potential therapeutic applications and toxicological impacts on liver function.
Industry: Limited applications due to its toxicity, but it can be used in research settings to develop detoxification methods and safety guidelines for handling pyrrolizidine alkaloids.
Wirkmechanismus
The mechanism of action of 19-Hydroxysenecionine involves its biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This process leads to the formation of reactive intermediates that can bind to cellular macromolecules, causing hepatotoxicity and potentially leading to carcinogenesis. The primary molecular targets include liver cells, where the compound induces oxidative stress and cellular damage .
Vergleich Mit ähnlichen Verbindungen
Senecionine: The parent compound from which 19-Hydroxysenecionine is derived.
Senecionine N-oxide: Another metabolite of senecionine with similar toxicological properties.
Retrorsine: A structurally related pyrrolizidine alkaloid with comparable biological effects.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which influences its metabolic pathway and toxicity profile. Unlike other metabolites, it has distinct interactions with liver enzymes, leading to unique toxicological outcomes.
Eigenschaften
Molekularformel |
C18H25NO6 |
|---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
(4E)-4-ethylidene-7-hydroxy-6-(hydroxymethyl)-7-methyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |
InChI |
InChI=1S/C18H25NO6/c1-3-11-8-13(9-20)18(2,23)17(22)24-10-12-4-6-19-7-5-14(15(12)19)25-16(11)21/h3-4,13-15,20,23H,5-10H2,1-2H3/b11-3+ |
InChI-Schlüssel |
XVKRSUITGOSAJK-QDEBKDIKSA-N |
Isomerische SMILES |
C/C=C/1\CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)CO |
Kanonische SMILES |
CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![17-(5-Ethyl-6-methylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B12100543.png)





![2-acetamido-N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12100589.png)
![2-(16-Hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid](/img/structure/B12100593.png)

![4-Methyl-2-[[1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12100606.png)



